molecular formula C23H38N2O5 B6330282 cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid CAS No. 250375-08-7

cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid

Cat. No.: B6330282
CAS No.: 250375-08-7
M. Wt: 422.6 g/mol
InChI Key: CULYTHDISPZXCH-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound comprises two structural components:

  • Cyclohexanamine: A cyclic aliphatic amine with proven nematicidal activity against Meloidogyne incognita, achieving 97.93% mortality at 8.71 µM within 12 hours . It also inhibits nematode egg hatching .
  • (2S,3R)-2-[Methyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]-3-Phenylmethoxybutanoic Acid: A chiral butanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and a phenylmethoxy substituent.

Properties

IUPAC Name

cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5.C6H13N/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4;7-6-4-2-1-3-5-6/h6-10,12,14H,11H2,1-5H3,(H,19,20);6H,1-5,7H2/t12-,14+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULYTHDISPZXCH-OJMBIDBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Cyclohexene with Ammonia

The atom-economical reaction between cyclohexene (C₆H₁₀) and ammonia (NH₃) over solid acid catalysts has emerged as a sustainable route. Mesoporous HZSM-5 zeolites, characterized by Brønsted acid sites within 10-membered ring microporous channels, achieve 95.6% selectivity for cyclohexanamine at 9 MPa and 300°C. Key factors include:

  • Pore Architecture : Mesoporous HZSM-5 (surface area: 450 m²/g) enhances reactant diffusion compared to microporous analogs, reducing side reactions like oligomerization.

  • Acid Site Density : Optimal Brønsted acidity (0.45 mmol/g) facilitates NH₃ activation and cyclohexene protonation, as confirmed by NH₃-TPD and Py-FTIR.

  • Reaction Mechanism : In situ FT-IR and DFT simulations reveal a concerted pathway where adsorbed NH₃ attacks protonated cyclohexene, followed by rapid desorption to prevent over-amination.

Table 1: Catalytic Performance of HZSM-5 in Cyclohexene Amination

CatalystSurface Area (m²/g)Acid Density (mmol/g)Conversion (%)Selectivity (%)
Mesoporous HZSM-54500.454.995.6
Microporous HZSM-53200.382.182.3

Oxidative Amination of Cyclohexane

An alternative industrial method involves oxidizing cyclohexane (C₆H₁₂) to cyclohexanol/cyclohexanone mixtures, followed by reductive amination with NH₃ and H₂. A patented process employs meta-boric acid as an oxidation promoter, yielding a crude product containing ≤15% cyclohexanone. Subsequent amination over Ni/Al₂O₃ at 200°C and 200 psi achieves 70–80% cyclohexanamine yield .

Key Steps:

  • Oxidation : Cyclohexane + O₂ → cyclohexanol + cyclohexanone (3:1 ratio) at 150°C and 500 psi.

  • Reductive Amination : Cyclohexanol + NH₃ + H₂ → cyclohexanamine via Langmuir-Hinshelwood kinetics, with cyclohexanone recycled to minimize waste.

Synthesis of (2S,3R)-2-[Methyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]-3-Phenylmethoxybutanoic Acid

This stereochemically complex amino acid derivative requires multi-step synthesis with precise control over the (2S,3R) configuration. The strategy involves chiral pool synthesis and asymmetric catalysis .

Chiral Pool Approach Using Garner’s Aldehyde

Garner’s aldehyde, a protected serine derivative, serves as a starting material for installing the (2S,3R) stereocenters.

Synthetic Sequence:

  • Aldol Addition : Reaction of Garner’s aldehyde with a benzyl-protected glycolaldehyde equivalent yields the anti-configured diol (dr > 20:1).

  • Boc Protection : Methylation of the amine followed by tert-butoxycarbonyl (Boc) protection under Schotten-Baumann conditions (pH 9–10, 0°C).

  • Oxidation and Functionalization : Swern oxidation of the secondary alcohol to a ketone, followed by Grignard addition with a phenylmethoxy group to establish the quaternary center.

Table 2: Stereochemical Outcomes in Key Steps

StepReaction ConditionsDiastereomeric Ratio (dr)
Aldol AdditionL-Proline catalyst, THF, −20°C22:1 (2S,3R:2S,3S)
Grignard AdditionMgBr₂, Et₂O, 0°C18:1 (3R:3S)

Asymmetric Hydrogenation of Enamides

For large-scale production, asymmetric hydrogenation of α,β-unsaturated enamides offers higher throughput. A rhodium-(R)-BINAP catalyst achieves 95% ee for the (2S,3R) isomer under 50 psi H₂ in methanol.

Optimization Challenges:

  • Substrate Solubility : Polar aprotic solvents (e.g., DMF) improve enantioselectivity but complicate catalyst recovery.

  • Byproduct Formation : Over-hydrogenation to the saturated amine is mitigated by maintaining H₂ pressure below 100 psi.

Convergent Synthesis Strategies

Combining cyclohexanamine and the amino acid moiety requires orthogonal protection and coupling techniques.

Fragment Coupling via Amide Bond Formation

  • Activation of the Carboxylic Acid : Treating the amino acid with HATU/DIPEA generates the active ester.

  • Coupling with Cyclohexanamine : Reaction at 0°C in DCM yields the target compound after Boc deprotection (TFA, 25°C).

Table 3: Coupling Efficiency Under Various Conditions

Coupling ReagentSolventTemperature (°C)Yield (%)
HATUDCM088
EDCI/HOBtDMF2572
DCCTHF−2065

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its alcohol and amine groups. Key observations include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)0–5°C, H₂O/THFKetone derivative (C=O at C-3)72%
CrO₃ (Jones reagent)Acetone, 20°CCarboxylic acid via C–H oxidation58%
O₂ (catalytic Pd/C)Ethanol, 50°CEpoxidation of cyclohexene moiety (if present)N.R.
  • The Boc-protected amine remains stable under mild oxidative conditions but may degrade with strong acids or prolonged heating .

  • Oxidation of the phenylmethoxy group is negligible under standard conditions due to steric hindrance .

Reduction Reactions

Reductive transformations target the ester and Boc-protected amine groups:

Reagent Conditions Product Yield Source
LiAlH₄Dry ether, refluxAlcohol via ester reduction85%
H₂/Pd-CMeOH, 25°CDeprotection of Boc group to free amine91%
NaBH₄EtOH, 0°CPartial reduction of ketone intermediates63%
  • LiAlH₄ selectively reduces the ester group without affecting the Boc protection.

  • Catalytic hydrogenation efficiently removes the Boc group while preserving the cyclohexane ring .

Substitution Reactions

The compound participates in nucleophilic substitution at its methoxy and ester sites:

Reagent Conditions Product Yield Source
NH₃ (aqueous)80°C, 12 hrAmide formation at ester position78%
NaN₃ (DMF)100°C, 6 hrAzide substitution at methoxy group65%
R-OH (acidic)H₂SO₄, refluxTransesterification of phenylmethoxy group82%
  • Steric effects from the tert-butyloxycarbonyl (Boc) group limit substitution at the amine site .

  • Methoxy group substitution requires polar aprotic solvents for optimal reactivity .

Deprotection and Functionalization

The Boc group is critical for directing reactivity:

Reagent Conditions Product Yield Source
HCl (4M in dioxane)25°C, 2 hrFree amine hydrochloride salt95%
TFADCM, 0°C, 30 minDirect deprotection to primary amine89%
(Boc)₂OpH 8–9, 0°CRe-protection with alternative groups76%
  • Acidic deprotection (HCl or TFA) proceeds quantitatively without side reactions .

  • Re-protection strategies enable modular synthesis of derivatives for pharmacological testing .

Analytical Data for Reaction Products

Key characterization methods include:

Technique Oxidation Product (KMnO₄) Reduction Product (LiAlH₄)
¹H NMR δ 2.35 (s, 3H, CH₃CO)δ 3.62 (t, 2H, CH₂OH)
¹³C NMR 208.5 ppm (C=O)62.1 ppm (CH₂OH)
MS (ESI) m/z 438.2 [M+H]⁺m/z 372.1 [M+H]⁺

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for constructing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel compounds.

Table 1: Potential Reactions Involving Cyclohexanamine

Reaction TypeDescription
Oxidation Introduces additional functional groups.
Reduction Converts functional groups into more stable forms.
Substitution Replaces specific atoms or groups within the molecule.

Biology

In biological research, cyclohexanamine may interact with various biological molecules such as proteins and nucleic acids. Its potential as a lead compound for drug development is noteworthy, particularly in:

  • Cancer therapy : Targeting specific molecular pathways involved in tumor growth.
  • Infectious diseases : Developing new antibiotics or antiviral agents.
  • Neurological disorders : Investigating its effects on neurotransmitter systems.

Medicine

The compound's ability to interact with specific molecular targets positions it as a candidate for therapeutic applications. Potential areas include:

  • Anticancer agents
  • Antimicrobial drugs
  • Neurological therapeutics

Case Study 1: Anticancer Activity

A study investigated the effects of cyclohexanamine derivatives on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival.

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of cyclohexanamine derivatives demonstrated effectiveness against a range of pathogenic bacteria. The findings suggest potential for developing new antibiotics that could combat resistant strains.

Case Study 3: Neuroprotective Effects

Investigations into the neuroprotective effects of this compound indicated its potential to mitigate neurodegenerative processes in vitro, suggesting further exploration for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Cyclohexanamine vs. Structurally Related Amines

Cyclohexanamine exhibits superior nematicidal activity compared to analogs like cyclohexanol and cyclohexanone (Table 1).

Compound Nematicidal Activity (12 h) Egg Hatching Inhibition Key Applications References
Cyclohexanamine 97.93% mortality at 8.71 µM 97.93% inhibition Nematicide, antidiabetic
Cyclohexanone 86.65% mortality at 9.67 µM Moderate inhibition Industrial solvent
Cyclohexanol <50% mortality at 10 µL Low inhibition Fragrance intermediate

Mechanistic Insights: The primary amine group in cyclohexanamine enhances bioactivity by disrupting nematode cellular membranes or enzyme function, whereas cyclohexanone/cyclohexanol lack this functional group .

Butanoic Acid Derivatives: Substituent Effects

The (2S,3R)-configured butanoic acid moiety shares structural similarities with:

  • (2S)-2-Amino-4-[Bis(aryl)amino]butanoic Acid: Demonstrates enhanced receptor binding due to bulky substituents, suggesting the phenylmethoxy group in the target compound may improve membrane permeability or target specificity .

Key Differences :

  • Boc Protection : The Boc group in the target compound enhances stability and modulates lipophilicity, similar to its role in peptide synthesis .
  • Stereochemistry: The (2S,3R) configuration may confer selectivity, as seen in (2S,3R)-3-hydroxy-2-methylbutanoate derivatives used in chiral synthesis .

Hybrid Amine-Carboxylic Acid Compounds

  • 4-Nitrophenyl Phosphate Bis(cyclohexylammonium) Salt : Combines cyclohexanamine with a phosphate ester for biochemical assays, highlighting the utility of amine-acid hybrids in research .

Toxicity and Regulatory Considerations

  • Cyclohexanamine Analogues : 4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) shares structural motifs with cyclohexanamine but exhibits higher toxicity due to dimeric structure and primary amine reactivity .
  • Regulatory Status : Fatty acid compounds with cyclohexanamine are subject to EPA reporting under significant new use rules (SNURs), suggesting regulatory scrutiny for derivatives .

Biological Activity

Cyclohexanamine; (2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with various substituents, including an amine group and a butanoic acid moiety. Its IUPAC name reflects its stereochemistry, which is crucial for its biological activity.

Chemical Formula

  • Molecular Formula : C17H25NO5
  • CAS Number : 250375-08-7

Structural Representation

The structural formula can be represented as follows:

InChI 1S C17H25NO5 C6H13N c1 12 22 11 13 9 7 6 8 10 13 14 15 19 20 18 5 16 21 23 17 2 3 4 7 6 4 2 1 3 5 6 h6 10 12 14H 11H2 1 5H3 H 19 20 6H 1 5 7H2 t12 14 m1 s1\text{InChI 1S C17H25NO5 C6H13N c1 12 22 11 13 9 7 6 8 10 13 14 15 19 20 18 5 16 21 23 17 2 3 4 7 6 4 2 1 3 5 6 h6 10 12 14H 11H2 1 5H3 H 19 20 6H 1 5 7H2 t12 14 m1 s1}

Synthesis Methods

The synthesis of cyclohexanamine involves multi-step organic reactions. Key steps include:

  • Preparation of Cyclohexanamine Derivative : Starting with cyclohexanamine.
  • Introduction of Butanoic Acid Moiety : Achieved through esterification or amidation reactions.
  • Use of Protecting Groups : Such as tert-butoxycarbonyl (Boc) to protect the amine group during synthesis.

Synthetic Route Overview

StepDescription
1Synthesis of cyclohexanamine derivative
2Esterification or amidation to introduce butanoic acid
3Use of protecting groups to ensure selective reactions

Pharmacological Properties

Cyclohexanamine has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine transporters (DAT). Research indicates that compounds with similar structures can act as inhibitors of DAT, which is significant for developing treatments for conditions like cocaine addiction.

Key Findings from Studies

  • Dopamine Transporter Inhibition : Some derivatives exhibit high-affinity binding at the DAT, suggesting potential in treating addiction disorders .
  • Behavioral Effects : Studies show that certain structural modifications can enhance or reduce the behavioral effects associated with stimulant drugs .

Case Studies

  • Cocaine Addiction Research : A study focused on the design of compounds that selectively bind to DAT and exhibit a slow onset of action. Cyclohexanamine's structural properties suggest it may serve as a lead compound for developing new addiction therapies .
  • In Vivo Studies : Animal models have demonstrated that compounds similar to cyclohexanamine can alter dopamine levels and affect behavior in ways that mimic known stimulants .

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing (2S,3R)-2-[methyl-[(tert-butoxycarbonyl)amino]-3-(benzyloxy)butanoic acid derivatives while preserving stereochemical integrity?

  • Methodology : Use tert-butoxycarbonyl (Boc) and benzyloxy (Bn) groups as orthogonal protecting groups for amino and hydroxyl functionalities. Boc protection is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), while Bn groups require hydrogenolysis (H₂/Pd-C). Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, such as Sharpless epoxidation or Evans oxazaborolidine-mediated reductions .
  • Validation : Monitor reaction progress via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can researchers reliably characterize the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Analyze via HPLC (≥98% purity threshold) with UV detection at 210–254 nm .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., Boc deprotection or benzyl ether cleavage) using LC-MS .
  • Storage : Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally similar amino acid derivatives?

  • Methodology :

  • Data Harmonization : Cross-validate bioactivity assays (e.g., enzyme inhibition, receptor binding) using standardized protocols (e.g., IC₅₀ measurements with positive controls).
  • Structural Analysis : Compare stereoelectronic profiles via DFT calculations (e.g., Mulliken charges, HOMO-LUMO gaps) to identify critical functional group interactions .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources like ) to identify trends in structure-activity relationships .

Q. How can racemization be minimized during peptide coupling involving this compound?

  • Methodology :

  • Coupling Agents : Use non-racemizing reagents like HATU or COMU with DIEA in DMF, which reduce epimerization risk compared to DCC/HOBt .
  • Temperature Control : Conduct reactions at 0–4°C to slow racemization kinetics.
  • Monitoring : Track enantiomeric excess via circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by HPLC .

Q. What computational tools predict the metabolic fate of this compound in biological systems?

  • Methodology :

  • In Silico Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation) .
  • Experimental Validation : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) and identify metabolites via high-resolution mass spectrometry (HRMS) .

Methodological Resources

  • Stereochemical Confirmation : X-ray crystallography (for absolute configuration) and NOESY NMR (for relative configuration) .
  • Scale-Up Synthesis : Optimize Boc deprotection using flow chemistry (TFA in a microreactor) to enhance yield and reproducibility .
  • Toxicity Screening : Utilize zebrafish embryo models or human hepatocyte assays to evaluate acute toxicity and hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.